molecular formula C8H5ClFN3S B15333828 5-(3-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

5-(3-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B15333828
M. Wt: 229.66 g/mol
InChI Key: NTBYNPIJFFAJCC-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 3-chloro-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-chloro-2-fluoroaniline with thiocarbonyl diimidazole, followed by cyclization. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

5-(3-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase-2 (COX-2) and voltage-gated sodium channels, leading to its anti-inflammatory and anticonvulsant effects . Additionally, it may interfere with cellular signaling pathways, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazole
  • 2-(Aryl sulfanyl)-5-(3-chloro-2-fluorophenyl)-1,3,4-oxadiazole

Uniqueness

5-(3-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties compared to oxadiazole derivatives. The presence of the 3-chloro-2-fluorophenyl group enhances its reactivity and potential as a pharmacologically active compound .

Biological Activity

5-(3-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural characteristics, including the presence of a thiadiazole ring and specific halogen substitutions, contribute to its potential therapeutic applications, particularly in the fields of oncology and inflammation.

  • Molecular Formula : C8H5ClFN3S
  • Molecular Weight : 229.66 g/mol
  • Structure : The compound features a thiadiazole moiety substituted at the 5-position with a 3-chloro-2-fluorophenyl group.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific molecular targets involved in cell cycle regulation and apoptosis. It has shown promise in various cancer models, demonstrating cytotoxic effects against tumor cells.
  • Anti-inflammatory Effects : The compound is being explored for its ability to modulate inflammatory pathways. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response.
  • DNA Interaction : Interaction studies have revealed that this compound can bind effectively to DNA and may exhibit DNA cleavage activity in the presence of oxidants like hydrogen peroxide. This property could be leveraged for therapeutic strategies targeting genetic material.

The mechanism of action involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in cancer progression and inflammation.
  • DNA Binding : Its ability to bind DNA suggests a potential mechanism for inducing apoptosis in cancer cells through genotoxic stress.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaKey Features
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineC8H6ClN3SExhibits anticancer properties; similar aromatic substitution
5-(Phenyl)-1,3,4-thiadiazol-2-amineC7H6N4SKnown for antibacterial activity; simpler phenyl substitution
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineC15H13ClFN3SContains a thiazole ring; explored for antibacterial properties

The unique halogen substitutions on the phenyl ring of this compound enhance its biological activity profile compared to other thiadiazole derivatives.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential:

  • In Vitro Studies : A study demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines (e.g., MCF7 breast cancer cells) .
  • Animal Models : In vivo studies using murine models indicated significant tumor regression when treated with this compound alongside standard chemotherapeutics .
  • Mechanistic Insights : Further investigations into its mechanism revealed that it induces apoptosis via the intrinsic pathway by activating caspases and altering mitochondrial membrane potential .

Properties

Molecular Formula

C8H5ClFN3S

Molecular Weight

229.66 g/mol

IUPAC Name

5-(3-chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5ClFN3S/c9-5-3-1-2-4(6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

NTBYNPIJFFAJCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C2=NN=C(S2)N

Origin of Product

United States

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